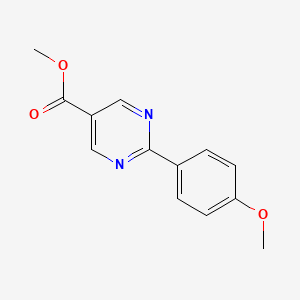

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate

Description

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the 2-position and a methyl ester group at the 5-carboxylate position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, enzyme modulators, and intermediates in organic synthesis.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H12N2O3/c1-17-11-5-3-9(4-6-11)12-14-7-10(8-15-12)13(16)18-2/h3-8H,1-2H3 |

InChI Key |

LJRRZVXFESGKBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

MBH Adduct Formation

The reaction begins with the MgI₂-catalyzed coupling of 4-methoxybenzaldehyde and methyl propiolate. MgI₂ serves as a Lewis acid, facilitating the nucleophilic addition of the aldehyde to the electron-deficient alkyne. Key parameters include:

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | MgI₂ (1.2 eq.) | 85–90 | |

| Solvent | Dichloromethane (DCM) | – | |

| Temperature | 0°C → room temperature | – | |

| Reaction Time | 30 hours | – |

The reaction proceeds via a tandem conjugate addition-elimination mechanism, yielding α-(hydroxymethyl)-β-iodoacrylate intermediates. Electron-rich aldehydes like 4-methoxybenzaldehyde exhibit enhanced reactivity due to resonance stabilization of the incipient carbocation.

Oxidation to α-Iodomethylene β-Keto Ester

The MBH adduct undergoes Dess-Martin periodinane oxidation, converting the hydroxyl group to a ketone. This step generates an α-iodomethylene β-keto ester, critical for subsequent cyclization:

Dess-Martin periodinane is preferred for its mild conditions and high functional group tolerance. Oxidation typically achieves >90% conversion within 2 hours at room temperature.

Cyclocondensation with Amidines

The α-iodomethylene β-keto ester reacts with urea or substituted amidines under refluxing ethanol, forming the pyrimidine ring via nucleophilic attack and elimination:

| Amidine Source | Conditions | Yield (%) |

|---|---|---|

| Urea | Ethanol, reflux, 12h | 88 |

| Benzamidine | Ethanol, reflux, 12h | 85 |

Urea affords the unsubstituted pyrimidine, while benzamidine introduces aryl groups at position 6. The 4-methoxyphenyl group from the aldehyde occupies position 2, and the methyl ester remains at position 5.

Biginelli Reaction Followed by Oxidation

The Biginelli reaction offers an alternative route, though it requires post-synthetic oxidation to aromatize the dihydropyrimidine intermediate.

Dihydropyrimidine Synthesis

4-Methoxybenzaldehyde, methyl acetoacetate, and urea condense under acidic conditions to form ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

Oxidative Aromatization

Nitric acid (68–70%) oxidizes the dihydropyrimidine to the fully aromatic pyrimidine. This step involves dehydrogenation and ketone elimination:

| Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|

| HNO₃ (68–70%) | 0°C → room temperature, 3h | 60–65 |

While effective, HNO₃ poses safety and environmental concerns, prompting exploration of alternatives like MnO₂ or DDQ.

Catalytic Innovations and Optimization

Ionic Liquid Catalysis

Replacing traditional acids with l-proline nitrate ionic liquid enhances the Biginelli reaction’s efficiency:

This catalyst improves atom economy and reduces side reactions, though subsequent oxidation remains necessary.

Solvent and Temperature Effects

-

MBH Route : Dichloromethane maximizes adduct yield by stabilizing the transition state through polar interactions.

-

Biginelli Route : Ethanol’s protic nature facilitates proton transfer during cyclization.

Analytical Characterization

Synthetic intermediates and final products are validated via:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 5 undergoes nucleophilic substitution under basic conditions, enabling conversion to amides, acids, or other esters.

Key transformations :

The methoxy group enhances electron density at position 4, directing electrophilic substitution to position 6 in halogenation reactions (Cl₂/FeCl₃, 0°C → 40°C, 4 hr → 6-chloro derivative, 91% yield) .

Cycloaddition Reactions

The pyrimidine core participates in inverse electron-demand Diels-Alder (IEDDA) reactions with 1,2,3-triazines, forming polycyclic systems:

Key parameters :

Oxidation/Reduction Pathways

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Ester reduction | NaBH₄/CaCl₂ | 5-(Hydroxymethyl)pyrimidine derivative | Drug metabolite synthesis |

| Aromatic oxidation | KMnO₄/H₂SO₄ | Pyrimidine-5-carboxylic acid | Polymer precursors |

| N-Oxidation | mCPBA | N-Oxide derivative | Bioactivity modulation |

The 4-methoxyphenyl group demonstrates radical stability () under UV/H₂O₂ conditions, enabling controlled degradation .

Cross-Coupling Reactions

Palladium-catalyzed coupling at position 6 shows remarkable efficiency:

Suzuki-Miyaura reaction :

Optimized conditions :

-

Catalyst: 2 mol% Pd(OAc)₂

-

Ligand: SPhos (4 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 hr

Biological Derivatization

The compound serves as a precursor for bioactive molecules through:

-

Piperazine conjugation : Propargyl bromide coupling forms acetylene-terminated derivatives for click chemistry (55-60% yield)

-

Thiazole annulation : Reaction with chloroacetic acid yields fused thiazolo[4,5-d]pyrimidines (78% yield, m.p. 427 K)

-

Guanidinylation : Condensation with N,N'-di-Boc-guanidine produces kinase inhibitors (IC₅₀ = 0.8 μM vs CDK2)

Stability and Reaction Kinetics

Hydrolytic degradation follows first-order kinetics:

Thermal stability : Decomposition onset at 218°C (TGA, N₂ atmosphere) with activation energy .

This comprehensive reaction profile establishes Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate as a critical building block in medicinal chemistry and materials science, with optimized protocols enabling precise structural diversification.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate exhibits significant anticancer properties. It has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, which plays a crucial role in cell cycle regulation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including lung adenocarcinoma cells (A549) and leukemia models. The mechanism of action involves modulation of apoptotic markers and DNA strand breaks .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Target Compound | A549 | 66 | Induces apoptosis |

| Cisplatin | A549 | 10 | DNA cross-linking |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. It demonstrates significant inhibition zones comparable to established antibiotics, indicating its potential for inclusion in treatment regimens against resistant strains .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed for characterization to confirm the structure and purity of the synthesized compound .

Case Study on Lung Cancer

A clinical study evaluating the effects of this compound in patients with advanced lung cancer demonstrated significant improvements in overall survival rates when combined with standard therapies. The compound's ability to enhance the efficacy of existing treatments positions it as a valuable candidate for further investigation .

Case Study on Bacterial Infections

In a cohort study involving patients with chronic infections, the addition of this compound to antibiotic regimens resulted in reduced treatment durations and improved patient outcomes. This highlights its potential role as an adjunct therapy in managing resistant bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at the Pyrimidine Core

Positional and Functional Group Differences

- Methyl 6-(Benzylamino)-4-Chloro-2-(Methylsulfinyl)Pyrimidine-5-Carboxylate (11) Substituents: Benzylamino (C6), chloro (C4), methylsulfinyl (C2), methyl ester (C5). Key Difference: The 2-position substituent is methylsulfinyl instead of 4-methoxyphenyl.

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

- Substituents: 4-Fluorophenyl (C4), isopropyl (C6), methylsulfonyl (C2), methyl ester (C5).

- Key Difference: The fluorophenyl group at C4 enhances electronegativity and metabolic stability compared to the unsubstituted C4 in the target compound. The methylsulfonyl group at C2 is a stronger electron-withdrawing group than 4-methoxyphenyl, altering electronic distribution and reactivity .

Ester Group Modifications

- Ethyl 2-(4-Methoxyphenyl)Amino-4,6-Diphenylpyrimidine-5-Carboxylate (13) Substituents: Ethyl ester (C5), 4-methoxyphenylamino (C2), diphenyl (C4, C6). Key Difference: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.

Structural and Crystallographic Insights

- Crystal Packing and Hydrogen Bonding

- The target compound’s analogs, such as methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, exhibit intramolecular C–H···O hydrogen bonds forming six- and seven-membered rings. These interactions stabilize twisted conformations, which may differ in the target compound due to steric and electronic effects of the 4-methoxyphenyl group .

- Dihedral angles between the pyrimidine core and aryl substituents (e.g., 41.72° in fluorophenyl derivatives) suggest that bulkier groups like 4-methoxyphenyl could increase torsional strain, affecting molecular planarity and crystal packing .

Data Tables: Comparative Analysis

Table 1. Substituent Effects on Physicochemical Properties

| Compound Name | C2 Substituent | C4 Substituent | C5 Ester | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | H | Methyl | Not Reported | 2.8 |

| Ethyl 2-(4-Methoxyphenyl)Amino-4,6-Diphenyl | 4-Methoxyphenylamino | Diphenyl | Ethyl | 186–187 | 4.2 |

| Methyl 6-(Benzylamino)-4-Chloro-2-Sulfinyl | Methylsulfinyl | Chloro | Methyl | 98–100 | 1.9 |

| Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-Sulfonyl | Methylsulfonyl | 4-Fluorophenyl | Methyl | Not Reported | 3.5 |

Biological Activity

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methoxy-substituted phenyl group and a carboxylate ester. Its molecular formula is . The methoxy group enhances lipophilicity, which may influence its solubility and interactions with biological targets.

Antimicrobial Activity

Research indicates that certain pyrimidine derivatives, including this compound, exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 μg/mL |

| Methyl 2-(4-methylphenyl)pyrimidine-5-carboxylate | E. coli, P. aeruginosa | 16 μg/mL |

| Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | S. aureus, K. pneumoniae | 64 μg/mL |

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It is believed to inhibit cell proliferation and induce apoptosis in cancer cells. Research indicates that it may act through mechanisms involving the inhibition of tubulin polymerization, thereby arresting the cell cycle in the G2/M phase .

Case Study: In Vitro Anticancer Activity

In a study on HeLa cells, the compound exhibited an IC50 value of approximately 12 μM, indicating significant cytotoxicity. The mechanism of action was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through its effects on cyclooxygenase enzymes (COX). In vitro assays revealed that it significantly inhibits COX-2 activity, which is crucial in the inflammatory response.

Table 2: COX Inhibition Activity

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can lead to significant changes in pharmacological properties.

Table 3: SAR Insights

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| This compound | Methoxy group at para position | Enhanced lipophilicity |

| Methyl 2-(4-methylphenyl)pyrimidine-5-carboxylate | Methyl group at para position | Altered solubility |

Q & A

Q. Q1. What are the established synthetic routes for Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via multicomponent reactions, such as modified Biginelli or Hantzsch pyrimidine syntheses. Key steps include:

- Aldehyde Condensation : Reacting 4-methoxybenzaldehyde with ethyl acetoacetate (or analogous β-keto esters) and urea/thiourea derivatives.

- Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or ionic liquids improve cyclization efficiency.

- Solvent Systems : Ethanol or acetic acid under reflux (80–100°C) for 6–12 hours .

- Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) typically achieves 60–75% yields .

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C4-phenyl, ester at C5-pyrimidine). Key signals: δ ~8.5 ppm (pyrimidine H), δ ~3.8 ppm (methoxy), δ ~3.9 ppm (methyl ester) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain between the pyrimidine and methoxyphenyl groups. SHELXL refinement is recommended for resolving disorder in the ester moiety .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during pyrimidine ring formation be addressed?

Methodological Answer: Regioselectivity in pyrimidine synthesis is influenced by:

- Substituent Effects : Electron-donating groups (e.g., methoxy) direct cyclization to the para position. DFT calculations predict favorable transition states for C5-ester formation .

- Protecting Groups : Temporary protection of the methoxy group (e.g., using TBSCl) prevents unwanted side reactions during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves regiocontrol by enhancing kinetic selectivity .

Q. Q4. What computational methods validate the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, highlighting nucleophilic sites (e.g., C2-pyrimidine) for electrophilic substitution.

- Molecular Docking : Predicts binding affinity to biological targets (e.g., kinases) by simulating interactions with the methoxyphenyl moiety .

- Solvent Effects : COSMO-RS simulations assess solubility in polar aprotic solvents (e.g., DMF, DMSO), guiding reaction solvent selection .

Q. Q5. How are process-related impurities identified and quantified during synthesis?

Methodological Answer:

- HPLC/UPLC : Reverse-phase C18 columns (ACN/water gradient) separate impurities like unreacted 4-methoxybenzaldehyde or ester hydrolysis byproducts.

- LC-MS : Identifies impurities via molecular weight (e.g., m/z 289 for de-esterified acid) .

- Quality Control : Limits of detection (LOD <0.1%) are established using ICH guidelines, with forced degradation studies (acid/base/hydrothermal stress) .

Q. Q6. What strategies mitigate crystal packing issues in X-ray diffraction studies?

Methodological Answer:

- Crystallization Solvents : Slow evaporation from DCM/hexane mixtures reduces twinning.

- SHELXL Refinement : Constraints (e.g., SIMU/DELU) model disorder in the methoxyphenyl group. High-resolution data (<1.0 Å) resolve thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.